molecular formula C19H17ClN4O B2396559 1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one CAS No. 2172564-54-2

1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one

Cat. No.: B2396559
CAS No.: 2172564-54-2
M. Wt: 352.82
InChI Key: MBMZNISWCQSMJO-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one is a chemical compound with the molecular formula C19H17ClN4O . It features a hybrid structure incorporating an imidazolidin-2-one core, a 3-chlorobenzyl group, and a 4-(1H-pyrazol-4-yl)phenyl moiety . This specific molecular architecture makes it a compound of interest in several research fields. Pyrazole-containing derivatives, like this compound, are recognized in scientific literature as privileged structures in medicinal chemistry due to their diverse biological activities . Pyrazole and pyrazoline derivatives have been extensively studied for a wide spectrum of pharmacological effects, including potential antimicrobial, anticancer, anti-inflammatory, and antidepressant activities . The imidazolidin-2-one scaffold is also a significant pharmacophore found in various biologically active molecules . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex heterocyclic systems, or as a core structure for building libraries in drug discovery programs . Its structural features make it a valuable candidate for investigating structure-activity relationships (SAR), particularly in the development of new therapeutic agents. Predicted physicochemical data, such as a collision cross section (CCS) of 183.2 Ų for the [M+H]+ adduct, is available to support analytical method development . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-17-3-1-2-14(10-17)13-23-8-9-24(19(23)25)18-6-4-15(5-7-18)16-11-21-22-12-16/h1-7,10-12H,8-9,13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMZNISWCQSMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C4=CNN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the formation of the imidazolidinone ring. The chlorophenyl group is introduced through a substitution reaction. Key reagents and conditions include:

    Pyrazole Formation: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.

    Imidazolidinone Ring Formation: This involves the cyclization of an appropriate diamine with a carbonyl compound.

    Chlorophenyl Substitution: This step typically involves a nucleophilic substitution reaction using a chlorobenzyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing pyrazole and imidazolidinone structures exhibit notable antimicrobial activities. For example, derivatives of pyrazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural features enhance its interaction with bacterial targets, leading to increased potency.

Case Study : A study demonstrated that a related pyrazole derivative exhibited an MIC (Minimum Inhibitory Concentration) of 4 μg/mL against S. aureus, suggesting that modifications in the phenyl groups can significantly influence antibacterial activity .

Antiviral Activity

The antiviral potential of imidazolidinone derivatives has been explored, particularly against viruses like yellow fever virus (YFV). Compounds with similar structural motifs have shown promising results in inhibiting viral replication.

Case Study : In vitro assays revealed that certain imidazolidinone conjugates exhibited EC50 values ranging from 3.54 to 8.89 μM against YFV, indicating their potential as antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Substituents on the phenyl rings significantly affect biological activity. For instance, electron-withdrawing groups like chlorines enhance antimicrobial properties, while modifications can lead to improved selectivity against specific pathogens.

Substituent Activity MIC/EC50 Value
3-ChlorophenylAntibacterial4 μg/mL
4-MethoxyphenylAntiviral3.54 μM
Electron-withdrawingIncreased potencyVaries

Synthetic Pathways

The synthesis of 1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one typically involves multi-step synthetic routes. These methods often include the formation of key intermediates through reactions involving pyrazoles and phenolic compounds.

Example Synthesis Steps :

  • Formation of the pyrazole ring via condensation reactions.
  • Alkylation with chlorinated phenyl compounds.
  • Cyclization to form the imidazolidinone core.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : Urea derivatives () show yields of 70–88%, suggesting that introducing the imidazolidin-2-one core may require optimization to achieve comparable efficiency.
  • Bioactivity Clues : The prevalence of 3-chlorophenyl groups in urea-based and pyrazole compounds (e.g., 11f, ) correlates with moderate-to-high bioactivity, likely due to enhanced hydrophobic interactions.
  • Computational Analysis : Tools like SHELXL () and Multiwfn () could elucidate the target’s conformational preferences, such as the planarity of the imidazolidin-2-one ring and substituent orientations .

Biological Activity

1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Induces apoptosis
Compound BA54915.0Inhibits cell proliferation
Compound CHeLa10.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Pyrazole derivatives have shown effectiveness against a range of bacteria and fungi. The mode of action typically involves disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism
Staphylococcus aureus32 µg/mLCell membrane disruption
Escherichia coli16 µg/mLEnzyme inhibition

Case Studies

  • Study on Anticancer Properties
    In a study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazolidinone derivatives and tested their effects on cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 and A549 cells, suggesting its potential as an anticancer agent .
  • Evaluation of Antimicrobial Efficacy
    A recent investigation focused on the antimicrobial activity of pyrazole derivatives, including the compound . It was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for development into a therapeutic agent for infectious diseases .

Q & A

Basic Research Questions

Q. How can the crystal structure of 1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one be determined experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the structure. Refinement can be performed using SHELXL for small-molecule crystallography, which allows precise modeling of bond lengths, angles, and thermal displacement parameters . Visualization and validation of the refined structure can be achieved via ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .

Q. What synthetic strategies are recommended for preparing this compound?

  • Methodology : Optimize multi-step synthesis using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the pyrazole and imidazolidinone moieties. Intermediate purification via column chromatography and characterization by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical. Similar protocols are detailed for structurally related imidazole derivatives in synthetic studies .

Q. How can researchers confirm the molecular structure and purity of the compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Assign peaks for aromatic protons (pyrazole/chlorophenyl) and imidazolidinone carbonyl groups.
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) via HRMS.
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm.
    • Cross-validate results against computational predictions (e.g., DFT-optimized structures) .

Q. What experimental assays are suitable for initial biological activity screening?

  • Methodology : Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For antimicrobial studies, follow broth microdilution protocols (CLSI guidelines) to determine minimum inhibitory concentrations (MICs), as demonstrated for related imidazole derivatives .

Q. How should researchers handle solubility challenges in in vitro studies?

  • Methodology : Test solvents like DMSO, methanol, or aqueous buffers (with <0.1% Tween-80 for surfactants). Use dynamic light scattering (DLS) to detect aggregation. If precipitation occurs, consider prodrug derivatization or nanoformulation strategies.

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic routes?

  • Methodology : Employ density functional theory (DFT) to calculate transition-state energies for key reactions (e.g., cyclization steps). Use Multiwfn to analyze frontier molecular orbitals (FMOs) and predict regioselectivity in cross-coupling reactions . Compare computed 1^1H NMR shifts with experimental data to validate intermediates .

Q. What advanced techniques resolve contradictions in crystallographic data refinement?

  • Methodology : If residual electron density peaks suggest disorder, apply twin refinement in SHELXL or use alternative space groups. Validate with the Rint_{int} parameter and Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···π) that may affect packing .

Q. How can electronic structure analysis predict reactivity or binding modes?

  • Methodology : Use Multiwfn to compute electrostatic potential (ESP) maps and local ionization potential (LIP) surfaces. High ESP regions near the chlorophenyl group may indicate electrophilic reactivity, while LIP minima highlight nucleophilic sites. Dock the compound into target proteins (e.g., GPR139) using AutoDock Vina, guided by ESP-derived pharmacophores .

Q. What strategies address low reproducibility in biological assays?

  • Methodology : Implement orthogonal validation:

  • Surface Plasmon Resonance (SPR) : Confirm binding affinity (KD_D) for enzyme targets.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Cellular assays : Use CRISPR-edited cell lines to verify target specificity .

Q. How can researchers analyze non-covalent interactions in the solid state?

  • Methodology : Perform topology analysis of the electron density (AIM theory) using Multiwfn to classify hydrogen bonds and van der Waals interactions. Compare with Hirshfeld surface plots to quantify interaction contributions (e.g., π-π stacking vs. halogen bonding) .

Notes on Evidence Utilization

  • Structural refinement methodologies are derived from SHELX literature .
  • Synthetic and analytical protocols are adapted from studies on analogous imidazole/pyrazole systems .
  • Computational tools (Multiwfn) and electronic structure analysis are based on wavefunction studies .
  • Biological assay design references antimicrobial and enzyme inhibition research .

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